molecular formula C10H18O B12939839 4-Ethylbicyclo[2.2.2]octan-1-ol

4-Ethylbicyclo[2.2.2]octan-1-ol

Cat. No.: B12939839
M. Wt: 154.25 g/mol
InChI Key: CXFGCXWZUGSNGG-UHFFFAOYSA-N
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Description

4-Ethylbicyclo[222]octan-1-ol is an organic compound characterized by its bicyclic structure, which includes a hydroxyl group (-OH) attached to the first carbon and an ethyl group (-C2H5) attached to the fourth carbon This compound is part of the bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylbicyclo[2.2.2]octan-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the preparation of bicyclo[2.2.2]octan-1-ols often involves the use of rhodium (I) complexes as catalysts . The reaction sequence typically includes head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. The use of tandem catalysis, where multiple catalytic steps are orchestrated in one pot, can enhance efficiency and reduce waste . This method is particularly advantageous for producing complex molecules like this compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethylbicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Produces various substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

4-Ethylbicyclo[2.2.2]octan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylbicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylbicyclo[2.2.2]octan-1-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions and applications compared to its analogs.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-ethylbicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C10H18O/c1-2-9-3-6-10(11,7-4-9)8-5-9/h11H,2-8H2,1H3

InChI Key

CXFGCXWZUGSNGG-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC(CC1)(CC2)O

Origin of Product

United States

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